molecular formula C14H14ClN3O2 B4423934 N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea

N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea

Cat. No. B4423934
M. Wt: 291.73 g/mol
InChI Key: CEVVCLUYPYSMAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea, also known as CMU, is a chemical compound that has been extensively studied for its potential use in various scientific research fields. This compound is a potent inhibitor of the enzyme soluble guanylate cyclase (sGC), which plays a crucial role in regulating the levels of cyclic guanosine monophosphate (cGMP) in the body.

Mechanism of Action

N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea works by inhibiting the enzyme sGC, which is responsible for the production of cGMP. By inhibiting sGC, this compound reduces the levels of cGMP in the body, leading to a variety of physiological effects. This compound has been shown to have potent vasodilatory properties, which can help to reduce blood pressure and improve blood flow.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to have potent anti-inflammatory properties, which can help to reduce inflammation in the body. This compound has also been shown to have anti-tumor properties, which can help to inhibit the growth of cancer cells. Additionally, this compound has been shown to have anti-fibrotic properties, which can help to reduce the formation of scar tissue in the body.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea in lab experiments is its potency. This compound has been shown to have potent anti-inflammatory, anti-tumor, and anti-fibrotic properties, making it a useful tool for studying these processes in vitro and in vivo. However, one of the limitations of using this compound is its specificity. This compound is a potent inhibitor of sGC, but it may also inhibit other enzymes in the body, leading to potential off-target effects.

Future Directions

There are several future directions for the study of N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea. One potential area of research is the development of more specific sGC inhibitors. Another potential area of research is the study of this compound in combination with other drugs, such as chemotherapy agents, to determine its potential use in cancer treatment. Additionally, further studies are needed to determine the long-term effects of this compound use and its potential for clinical use in humans.
In conclusion, this compound is a potent inhibitor of sGC that has been extensively studied for its potential use in various scientific research fields. Its potent anti-inflammatory, anti-tumor, and anti-fibrotic properties make it a useful tool for studying these processes in vitro and in vivo. However, further studies are needed to determine its potential for clinical use in humans and to develop more specific sGC inhibitors.

Scientific Research Applications

N-(5-chloro-2-methoxyphenyl)-N'-(4-methyl-2-pyridinyl)urea has been extensively studied for its potential use in various scientific research fields. It has been shown to have potent anti-inflammatory, anti-tumor, and anti-fibrotic properties. This compound has also been studied for its potential use in the treatment of pulmonary hypertension, a condition characterized by high blood pressure in the lungs.

properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(4-methylpyridin-2-yl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O2/c1-9-5-6-16-13(7-9)18-14(19)17-11-8-10(15)3-4-12(11)20-2/h3-8H,1-2H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEVVCLUYPYSMAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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